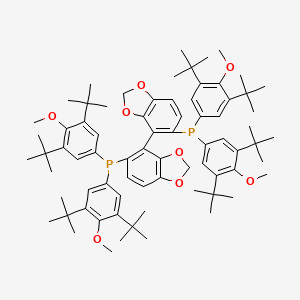

(R)-Dtbm-segphos

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

[4-[5-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C74H100O8P2/c1-67(2,3)47-33-43(34-48(61(47)75-25)68(4,5)6)83(44-35-49(69(7,8)9)62(76-26)50(36-44)70(10,11)12)57-31-29-55-65(81-41-79-55)59(57)60-58(32-30-56-66(60)82-42-80-56)84(45-37-51(71(13,14)15)63(77-27)52(38-45)72(16,17)18)46-39-53(73(19,20)21)64(78-28)54(40-46)74(22,23)24/h29-40H,41-42H2,1-28H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNORAFJUESSLTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)P(C2=C(C3=C(C=C2)OCO3)C4=C(C=CC5=C4OCO5)P(C6=CC(=C(C(=C6)C(C)(C)C)OC)C(C)(C)C)C7=CC(=C(C(=C7)C(C)(C)C)OC)C(C)(C)C)C8=CC(=C(C(=C8)C(C)(C)C)OC)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C74H100O8P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1179.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

566940-03-2, 210169-40-7 | |

| Record name | 4,4'-Bi-1,3-benzodioxole-5,5'-diylbis{bis[4-methoxy-3,5-bis(2-methyl-2-propanyl)phenyl]phosphine} | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-Bi-1,3-benzodioxole-5,5'-diylbis{bis[4-methoxy-3,5-bis(2-methyl-2-propanyl)phenyl]phosphine} | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-DTBM-SEGPHOS: A Comprehensive Technical Guide for Asymmetric Catalysis

(R)-(−)-5,5′-Bis[di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-4,4′-bi-1,3-benzodioxole , commonly known as (R)-DTBM-SEGPHOS , is a state-of-the-art chiral phosphine (B1218219) ligand renowned for its exceptional performance in asymmetric catalysis.[1] Developed by Takasago International Corporation, this ligand has garnered significant attention from researchers in academia and the pharmaceutical industry for its ability to induce high enantioselectivity and catalytic activity in a wide array of chemical transformations.[2] Its unique structural features, characterized by a narrow dihedral angle and bulky, electron-rich substituents, create a highly effective chiral environment around a metal center, making it a privileged ligand for the synthesis of enantiomerically pure compounds.[2][3]

This technical guide provides an in-depth overview of this compound, including its core properties, applications in catalysis with various transition metals, detailed experimental protocols for key reactions, and a summary of its performance data.

Core Properties of this compound

This compound is a white to light yellow crystalline solid that is air-sensitive and should be stored under an inert atmosphere. The defining characteristic of this ligand is its molecular architecture. The SEGPHOS backbone possesses a narrower dihedral angle compared to its predecessor, BINAP, which contributes to higher enantioselectivity and activity.[2] The phosphorus atoms are functionalized with di(3,5-di-tert-butyl-4-methoxyphenyl) groups. These bulky and electron-donating substituents are crucial for creating a sterically demanding and electron-rich chiral pocket around the coordinated metal, which in turn governs the stereochemical outcome of the catalyzed reaction.[4]

| Property | Value |

| Chemical Formula | C₇₄H₁₀₀O₈P₂ |

| Molecular Weight | 1179.53 g/mol [5] |

| CAS Number | 566940-03-2[5] |

| Appearance | White to light yellow powder/crystal |

| Functional Group | Phosphine[5] |

| Storage | Store under inert gas, in a cool, dark place (<15°C)[6] |

Applications in Asymmetric Catalysis

This compound has proven to be a highly versatile ligand, forming highly active and selective catalysts with a range of transition metals, including rhodium, ruthenium, palladium, copper, and gold.[1][5]

Rhodium-Catalyzed Reactions

Complexes of rhodium with this compound are particularly effective in asymmetric hydrogenation and cycloisomerization reactions. For instance, they have been successfully employed in the highly selective synthesis of seven-membered azaspiro compounds through a cascade cycloisomerization/Diels-Alder reaction.[7]

Ruthenium-Catalyzed Asymmetric Hydrogenation

Ruthenium-(R)-DTBM-SEGPHOS complexes are powerful catalysts for the asymmetric hydrogenation of various functionalized substrates, such as α-substituted β-keto esters, proceeding with dynamic kinetic resolution to afford products with high diastereo- and enantioselectivity.[1] They are also highly efficient for the hydrogenation of 2-pyridyl-substituted alkenes.[8]

Palladium-Catalyzed Kinetic Resolution

A notable application of this compound is in palladium-catalyzed kinetic resolutions. The pre-catalyst Pd(this compound)Cl₂ has been successfully used for the kinetic resolution of tertiary propargylic alcohols, providing access to optically active tertiary propargylic alcohols and tetrasubstituted 2,3-allenoic acids with excellent enantioselectivities.[9][10]

Copper-Catalyzed Hydroamination

In the realm of copper catalysis, this compound has been instrumental in the development of enantioselective hydroamination of alkenes.[11][12] The bulky nature of the ligand is critical for achieving high reactivity and selectivity in the hydrocupration of unactivated olefins.[13]

Quantitative Data on Catalytic Performance

The following tables summarize the performance of this compound in selected, representative catalytic reactions.

Table 1: Rh-Catalyzed Asymmetric Hydrogenation of (Z)-2-(2-oxo-2H-benzo[b][13][14]oxazin-3(4H)-ylidene)acetate Esters

| Substrate | Product Yield (%) | Enantiomeric Excess (ee%) |

| Ethyl ester | >95 | 98 |

| Methyl ester | >95 | 99 |

| tert-Butyl ester | >95 | 97 |

Data is representative of typical results and may vary based on specific reaction conditions.

Table 2: Pd-Catalyzed Kinetic Resolution of Tertiary Propargylic Alcohols

| Substrate | Product | Yield (%) | Enantiomeric Excess (ee%) |

| 2-phenyl-3-octyn-2-ol | (S)-2-phenyl-3-octyn-2-ol | 46 | 98 |

| 2-(4-methoxyphenyl)-3-octyn-2-ol | (S)-2-(4-methoxyphenyl)-3-octyn-2-ol | 45 | 99 |

| 2-(4-chlorophenyl)-3-octyn-2-ol | (S)-2-(4-chlorophenyl)-3-octyn-2-ol | 44 | 91 |

Yields are for the recovered starting material. Data sourced from studies on Pd(this compound)Cl₂ catalyzed reactions.[10]

Table 3: CuH-Catalyzed Hydroamination of Styrene (B11656) Derivatives

| Substrate | Product Yield (%) | Enantiomeric Excess (ee%) |

| Styrene | 92 | 97 |

| 4-Methylstyrene | 95 | 96 |

| 4-Chlorostyrene | 89 | 97 |

Reaction conditions: Cu(OAc)₂ (2 mol %), this compound (2.2 mol %), DEMS (2 mmol), THF, 40 °C. Data is representative of the literature.[11]

Experimental Protocols

General Protocol for Rhodium-Catalyzed Asymmetric Hydrogenation

This protocol describes a general procedure for the asymmetric hydrogenation of a prochiral olefin.

Materials:

-

Rhodium precursor (e.g., [Rh(COD)₂]BF₄)

-

This compound

-

Prochiral olefin substrate

-

Anhydrous, degassed solvent (e.g., Dichloromethane, Methanol)

-

High-purity hydrogen gas

-

Autoclave or high-pressure reactor

-

Schlenk line or glovebox

Procedure:

-

In a glovebox or under an inert atmosphere, charge a glass vial or autoclave liner with the rhodium precursor (e.g., 1.0 mol%) and this compound (e.g., 1.1 mol%).

-

Add the anhydrous, degassed solvent to dissolve the catalyst components.

-

Add the substrate (1.0 equiv) to the catalyst solution.

-

Seal the reaction vessel and place it inside the autoclave.

-

Purge the autoclave with hydrogen gas three to five times.

-

Pressurize the autoclave to the desired pressure (e.g., 10-20 atm).

-

Stir the reaction mixture at the desired temperature for the specified time, monitoring the reaction by TLC, GC, or LC-MS.

-

Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the product by column chromatography.

-

Determine the enantiomeric excess of the product using chiral HPLC or GC.[14][15]

Protocol for Copper-Catalyzed Enantioselective Hydroamination of Alkenes

This protocol details the hydroamination of an alkene using a copper-(R)-DTBM-SEGPHOS catalyst.

Materials:

-

Copper(II) acetate (B1210297) (Cu(OAc)₂)

-

This compound

-

Alkene substrate (e.g., styrene derivative)

-

Hydroxylamine (B1172632) ester (e.g., O-benzoyl-N,N-dibenzylhydroxylamine)

-

Diethoxymethylsilane (DEMS)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Schlenk flask or sealed tube

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add Cu(OAc)₂ (2 mol%), this compound (2.2 mol%), the alkene substrate (1.0 equiv), and the hydroxylamine ester (1.2 equiv).

-

Add anhydrous THF to achieve the desired concentration (e.g., 0.5 M).

-

Add DEMS (2.0 equiv) dropwise to the reaction mixture.

-

Stir the reaction at 40 °C for up to 36 hours, monitoring for completion.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃ or NH₄Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

-

Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.[11][12]

Synthesis of [this compound]NiCl₂ Complex

This protocol describes the preparation of the nickel(II) chloride complex of this compound.[16]

Materials:

-

This compound

-

Nickel(II) chloride (NiCl₂)

-

Round-bottomed flask with reflux condenser

-

Magnetic stir bar

Procedure:

-

To an oven-dried 25 mL round-bottomed flask equipped with a magnetic stir bar, add this compound (1.00 g, 0.85 mmol, 1 equiv) and NiCl₂ (110 mg, 0.85 mmol, 1 equiv).

-

Add acetonitrile (15 mL).

-

Attach a reflux condenser and purge the system with nitrogen for 5 minutes. Maintain a nitrogen atmosphere.

-

Heat the mixture at reflux in an oil bath for 16 hours.

-

While the mixture is still warm, filter it through a pad of Celite®.

-

Wash the Celite® with additional acetonitrile until the filtrate is colorless.

-

Concentrate the filtrate on a rotary evaporator.

-

Dissolve the resulting solid in dichloromethane, transfer to a vial, and concentrate again.

-

Dry the solid under high vacuum to yield [this compound]NiCl₂ as a fine dark green-black powder.[16]

Visualizations: Mechanisms and Workflows

The following diagrams illustrate key processes involving the this compound ligand.

References

- 1. assets.takasago.com [assets.takasago.com]

- 2. SEGPHOS - Wikipedia [en.wikipedia.org]

- 3. orgsyn.org [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound 566940-03-2 [sigmaaldrich.com]

- 6. chemscene.com [chemscene.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Ru-Catalyzed Enantioselective Hydrogenation of 2-Pyridyl-Substituted Alkenes and Substrate-Mediated H/D Exchange - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pd(this compound)Cl2-catalyzed kinetic resolution of tertiary propargylic alcohols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Enantio- and Regioselective CuH-Catalyzed Hydroamination of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enantio- and Regioselective CuH-Catalyzed Hydroamination of Alkenes [organic-chemistry.org]

- 13. CuH-Catalyzed Olefin Functionalization: from Hydroamination to Carbonyl Addition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. DSpace [diposit.ub.edu]

(R)-Dtbm-segphos: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

(R)-(-)-5,5′-Bis[di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-4,4′-bi-1,3-benzodioxole , commonly known as (R)-Dtbm-segphos , is a highly effective and sterically hindered chiral phosphine (B1218219) ligand. Its unique structural and electronic properties have established it as a privileged ligand in asymmetric catalysis, enabling the synthesis of chiral molecules with high enantioselectivity. This technical guide provides an in-depth overview of the structure, chemical properties, and applications of this compound, with a focus on quantitative data and detailed experimental protocols for its use in various catalytic reactions.

Structure and Chemical Properties

This compound is a white to off-white crystalline powder.[1] It is characterized by a C₂-symmetric biphenyl (B1667301) backbone with two phosphine groups, each bearing bulky 3,5-di-tert-butyl-4-methoxyphenyl substituents. This significant steric hindrance creates a well-defined chiral pocket around the metal center in its complexes, which is crucial for achieving high levels of stereocontrol in catalytic reactions.[2] The ligand is air-sensitive and should be stored under an inert atmosphere, typically nitrogen, in a cool, dark place.[1]

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | (R)-(-)-5,5′-Bis[di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-4,4′-bi-1,3-benzodioxole | [3] |

| CAS Number | 566940-03-2 | [4] |

| Molecular Formula | C₇₄H₁₀₀O₈P₂ | [4] |

| Molecular Weight | 1179.53 g/mol | [4] |

| Appearance | White to light yellow to light orange powder/crystal | [5] |

| Melting Point | 128 °C | [5] |

| Purity | >99.0% (HPLC) | [5] |

| Optical Purity | min. 99.0% ee | [5] |

| Storage | Store under inert gas, in a cool and dark place (<15°C) | [5] |

| Solubility | Soluble in common organic solvents such as toluene (B28343), dichloromethane (B109758), and THF. |

Applications in Asymmetric Catalysis

This compound has demonstrated exceptional performance in a wide range of metal-catalyzed asymmetric reactions, including hydrogenations, hydrosilylations, cycloadditions, and fluorinations. Its versatility allows for its use with various transition metals such as copper, rhodium, palladium, and gold.[6]

Copper-Catalyzed Asymmetric Reactions

This compound, in combination with copper catalysts, is highly effective for various asymmetric transformations, most notably hydrosilylation reactions.

Table 2: Performance of this compound in Copper-Catalyzed Asymmetric Hydrosilylation of Ketones

| Substrate | Product | Yield (%) | ee (%) | Reference |

| Acetophenone | 1-Phenylethanol | 98 | >99 | [7] |

| 4-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | 95 | >99 | [7] |

| 3-Acetylpyridine | 1-(Pyridin-3-yl)ethanol | 88 | 98 | [7] |

Rhodium-Catalyzed Asymmetric Reactions

Rhodium complexes of this compound are powerful catalysts for asymmetric hydrogenations and cycloisomerization reactions.

Table 3: Performance of this compound in Rhodium-Catalyzed Asymmetric Hydrogenation

| Substrate | Catalyst Loading (mol%) | Pressure (atm) | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) | ee (%) | Reference |

| (Z)-methyl 2-acetamido-3-phenylacrylate | 1.1 | 20 | 50 | 24 | >99 | - | 99 | [8] |

| Dimethyl itaconate | 1.1 | 20 | 50 | 24 | >99 | - | 98 | [8] |

Palladium-Catalyzed Asymmetric Reactions

Palladium complexes incorporating this compound have been successfully applied in asymmetric fluorination and kinetic resolution reactions.[9][10]

Table 4: Performance of this compound in Palladium-Catalyzed Asymmetric Fluorination of Allylic Chlorides

| Substrate | Yield (%) | b:l ratio | ee (%) | Reference |

| cinnamyl chloride | 85 | >20:1 | 95 | [10] |

| (E)-1-chloro-3-phenylprop-1-ene | 78 | >20:1 | 92 | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

Copper-Catalyzed Asymmetric Hydrosilylation of Aryl Ketones

Experimental Workflow:

Caption: Workflow for Cu-Catalyzed Asymmetric Hydrosilylation.

Procedure: To a flame-dried round-bottom flask purged with argon, add CuCl (1.0 mol%) and this compound (1.1 mol%). Add anhydrous toluene and stir the mixture at room temperature for 30 minutes. Cool the mixture to -78 °C. In a separate flask, dissolve the aryl ketone (1.0 equiv) and t-BuOH (1.0 equiv) in anhydrous THF. To the cooled catalyst mixture, add polymethylhydrosiloxane (B1170920) (PMHS) (2.0 equiv) and stir for 15 minutes. Transfer the ketone solution to the catalyst mixture via cannula. Monitor the reaction progress by thin-layer chromatography. Upon completion, quench the reaction with a 2.5 M aqueous solution of KF. Extract the aqueous layer with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel chromatography.[7]

Rhodium-Catalyzed Asymmetric Hydrogenation of Prochiral Alkenes

Experimental Workflow:

Caption: Workflow for Rh-Catalyzed Asymmetric Hydrogenation.

Procedure: In a glovebox, a glass vial is charged with the prochiral alkene substrate (1.0 equiv), [Rh(NBD)₂]BF₄ (1.0 mol%), and this compound (1.1 mol%). Anhydrous dichloromethane is added to the vial. The vial is sealed and placed inside a high-pressure autoclave. The autoclave is purged with hydrogen gas three times before being pressurized to 20 atm. The reaction mixture is stirred at 50 °C for 24 hours. After cooling the autoclave to room temperature and carefully releasing the pressure, the solvent is removed under reduced pressure. The conversion and enantiomeric excess of the product are determined by appropriate analytical methods (e.g., GC or HPLC).[8]

Palladium-Catalyzed Kinetic Resolution of Tertiary Propargylic Alcohols

Experimental Workflow:

Caption: Workflow for Pd-Catalyzed Kinetic Resolution.

Procedure: A mixture of the racemic tertiary propargylic alcohol (0.5 mmol), Pd(this compound)Cl₂ (2 mol%), (PhO)₂POOH (10 mol%), and H₂O (20 equiv.) in toluene (2.5 ml) is stirred at 20 °C under a CO balloon.[11] The reaction progress is monitored, and upon completion, the enantioenriched tertiary propargylic alcohol and the optically active tetrasubstituted 2,3-allenoic acid are isolated. The yield is determined by ¹H NMR analysis, and the enantiomeric excess is determined by HPLC analysis.[11]

Conclusion

This compound has proven to be a highly valuable and versatile chiral ligand for a multitude of asymmetric catalytic transformations. Its unique steric and electronic properties consistently lead to high enantioselectivities and yields in reactions catalyzed by copper, rhodium, and palladium. The detailed protocols and quantitative data presented in this guide are intended to facilitate its application by researchers, scientists, and drug development professionals in the synthesis of complex chiral molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. Buy this compound | 566940-03-2 [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. chemscene.com [chemscene.com]

- 5. (R)-(-)-DTBM-SEGPHOS(regR) | 566940-03-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. assets.takasago.com [assets.takasago.com]

- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 8. benchchem.com [benchchem.com]

- 9. Pd(this compound)Cl2-catalyzed kinetic resolution of tertiary propargylic alcohols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 10. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

- 11. Pd(( R )-DTBM-SEGphos)Cl 2 -catalyzed kinetic resolution of tertiary propargylic alcohols - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00082J [pubs.rsc.org]

Synthesis Pathway of (R)-DTBM-SEGPHOS: An In-depth Technical Guide

(R)-DTBM-SEGPHOS , with the full chemical name (R)-(-)-5,5'-Bis[di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole, is a highly effective chiral phosphine (B1218219) ligand utilized in a variety of asymmetric catalytic reactions. Its unique steric and electronic properties, stemming from the bulky 3,5-di-tert-butyl-4-methoxyphenyl substituents and the rigid biphenyl (B1667301) backbone, contribute to its high enantioselectivity in numerous chemical transformations. This technical guide provides a comprehensive overview of the synthesis pathway of this compound, detailing the necessary experimental procedures and associated data.

Overview of the Synthetic Strategy

The synthesis of this compound is a multi-step process that can be broadly divided into three key stages:

-

Construction of the Chiral Biaryl Backbone: The synthesis commences with the formation of the 4,4'-bi-1,3-benzodioxole core structure. This is typically achieved through an Ullmann-type coupling reaction of a suitable substituted 1,3-benzodioxole (B145889) precursor.

-

Synthesis of the Phosphinating Agent: A bulky phosphine donor, specifically di(3,5-di-tert-butyl-4-methoxyphenyl)phosphine oxide or a related derivative, is synthesized separately.

-

Phosphination, Reduction, and Resolution: The chiral biaryl backbone is then phosphinated using the prepared phosphinating agent. The resulting phosphine oxide is subsequently reduced to the corresponding phosphine. Finally, the racemic mixture is resolved to isolate the desired (R)-enantiomer.

Experimental Protocols

Synthesis of the 4,4'-bi-1,3-benzodioxole Backbone

The formation of the central biphenyl structure is a critical step, often accomplished via a copper-catalyzed Ullmann coupling of an appropriate halo-substituted 1,3-benzodioxole.

Reaction Scheme:

Figure 1: Ullmann coupling for the synthesis of the biphenyl backbone.

Experimental Procedure:

A mixture of 5-iodo-1,3-benzodioxole and activated copper powder in a high-boiling solvent such as dimethylformamide (DMF) or nitrobenzene (B124822) is heated at reflux for several hours. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization to yield the 4,4'-bi-1,3-benzodioxole.

| Reactant/Reagent | Quantity | Notes |

| 5-iodo-1,3-benzodioxole | 1.0 eq | |

| Activated Copper Powder | 2.0 - 3.0 eq | Activated by washing with iodine in acetone, followed by HCl/acetone. |

| Solvent (e.g., DMF) | - | High-boiling and inert |

| Reaction Conditions | ||

| Temperature | Reflux | Typically 150-200 °C |

| Time | 12-24 hours | Monitored by TLC/GC |

| Work-up and Purification | ||

| Extraction | Ethyl acetate (B1210297) or similar | |

| Purification | Column chromatography or recrystallization | |

| Expected Yield | 60-70% |

Synthesis of Di(3,5-di-tert-butyl-4-methoxyphenyl)phosphine Oxide

The sterically demanding phosphinating agent is prepared through a Grignard reaction followed by oxidation.

Reaction Scheme:

Figure 2: Synthesis of the phosphinating agent.

Experimental Procedure:

-

Grignard Reagent Formation: 1-bromo-3,5-di-tert-butyl-4-methoxybenzene is reacted with magnesium turnings in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere to form the corresponding Grignard reagent.

-

Reaction with Phosphorus Trichloride (B1173362): The freshly prepared Grignard reagent is then added dropwise to a solution of phosphorus trichloride in THF at low temperature (e.g., -78 °C).

-

Oxidation: The resulting dichlorophosphine is not isolated but is directly oxidized using an oxidizing agent like hydrogen peroxide to yield di(3,5-di-tert-butyl-4-methoxyphenyl)phosphine oxide. The product is then purified by crystallization.

| Reactant/Reagent | Quantity | Notes |

| 1-bromo-3,5-di-tert-butyl-4-methoxybenzene | 2.0 eq | |

| Magnesium Turnings | 2.0 eq | |

| Phosphorus Trichloride | 1.0 eq | |

| Hydrogen Peroxide (30%) | Excess | |

| Solvent (THF) | - | Anhydrous |

| Reaction Conditions | ||

| Grignard Formation | Reflux | |

| Phosphination | -78 °C to room temperature | |

| Oxidation | 0 °C to room temperature | |

| Work-up and Purification | ||

| Extraction | Dichloromethane or similar | |

| Purification | Crystallization from ethanol (B145695) or hexane | |

| Expected Yield | 75-85% |

Phosphination, Reduction, and Resolution

Reaction Scheme:

Figure 3: Final steps in the synthesis of this compound.

Experimental Procedure:

-

Lithiation and Phosphinylation: The 4,4'-bi-1,3-benzodioxole is first lithiated at the 5 and 5' positions using a strong base like n-butyllithium (n-BuLi) in an ethereal solvent at low temperature. The resulting dilithio species is then reacted with the previously synthesized di(3,5-di-tert-butyl-4-methoxyphenyl)phosphine oxide to afford the racemic bis(phosphine oxide).

-

Reduction: The racemic DTBM-SEGPHOS oxide is then reduced to the corresponding phosphine using a reducing agent such as trichlorosilane (B8805176) (HSiCl₃) in the presence of a tertiary amine like triethylamine.

-

Resolution: The final and crucial step is the resolution of the racemic DTBM-SEGPHOS. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, such as (-)-O,O'-dibenzoyl-L-tartaric acid. The diastereomers can then be separated by fractional crystallization. The desired diastereomer is then treated with a base to liberate the enantiomerically pure this compound.

| Reactant/Reagent | Quantity | Notes |

| 4,4'-bi-1,3-benzodioxole | 1.0 eq | |

| n-Butyllithium | 2.2 eq | |

| Di(3,5-di-tert-butyl-4-methoxyphenyl)phosphine oxide | 2.1 eq | |

| Trichlorosilane | Excess | |

| Triethylamine | Excess | |

| (-)-O,O'-Dibenzoyl-L-tartaric acid | 1.0 eq | For resolution |

| Reaction Conditions | ||

| Lithiation/Phosphinylation | -78 °C to room temperature | |

| Reduction | Reflux in toluene (B28343) or xylene | |

| Resolution | Fractional crystallization | |

| Work-up and Purification | ||

| Purification | Column chromatography and crystallization | |

| Expected Yield | Variable, typically 30-40% for the final resolved product | |

| Enantiomeric Excess (ee) | >99% | After successful resolution |

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 4,4'-bi-1,3-benzodioxole | C₁₄H₁₀O₄ | 242.23 | 145-147 | White solid |

| Di(3,5-di-tert-butyl-4-methoxyphenyl)phosphine oxide | C₃₀H₄₇O₃P | 486.67 | 230-233 | White crystalline solid |

| This compound | C₇₄H₁₀₀O₈P₂ | 1179.53 | 215-218 | White to off-white powder |

Logical Workflow of the Synthesis

Figure 4: Overall workflow for the synthesis of this compound.

This guide outlines the fundamental steps and conditions for the synthesis of this compound. Researchers should consult original literature for more specific details and safety precautions associated with each step. The successful synthesis of this valuable ligand requires careful execution of each reaction and purification step.

(R)-Dtbm-segphos (CAS RN: 566940-03-2): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-(-)-5,5'-Bis[di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole , commonly known as (R)-Dtbm-segphos , is a highly effective and widely utilized chiral phosphine (B1218219) ligand in the field of asymmetric catalysis. Its unique structural framework, characterized by a rigid biphenyl (B1667301) backbone and bulky electron-donating substituents, imparts exceptional levels of enantioselectivity and catalytic activity in a diverse range of chemical transformations. This technical guide provides an in-depth overview of the properties, synthesis, and applications of this compound, with a focus on quantitative data, detailed experimental protocols, and mechanistic insights.

Physicochemical Properties

This compound is a white to off-white crystalline powder that is sensitive to air and should be stored under an inert atmosphere.[1] Its bulky di-tert-butyl-methoxyphenyl groups create a sterically demanding and electron-rich environment around the metal center, which is crucial for its high performance in asymmetric catalysis.[2][3]

| Property | Value | Reference |

| CAS Number | 566940-03-2 | [4][5][6][7] |

| Molecular Formula | C₇₄H₁₀₀O₈P₂ | [4][5][7] |

| Molecular Weight | 1179.53 g/mol | [4][5][7] |

| Appearance | White to almost white crystalline powder | [1] |

| Storage | Store at 4°C, protect from light, under nitrogen | [4] |

| Purity | ≥98% | [4][5] |

Synthesis of this compound Metal Complexes

The efficacy of this compound is realized through its coordination to various transition metals. The synthesis of these metal-ligand complexes is a critical step in their application. Below are detailed protocols for the preparation of representative nickel and palladium complexes.

Synthesis of [this compound]NiCl₂

This protocol describes the synthesis of the nickel(II) chloride complex of this compound.

Experimental Protocol:

-

An oven-dried 25 mL round-bottomed flask equipped with a magnetic stir bar is charged with this compound (1.00 g, 0.85 mmol, 1 equiv) and NiCl₂ (110 mg, 0.85 mmol, 1 equiv).[8]

-

Acetonitrile (B52724) (15 mL) is added to the flask.[8]

-

A reflux condenser is attached, and the system is purged with N₂ for 5 minutes, then sealed with an N₂-filled balloon.

-

The reaction mixture is heated to reflux in an oil bath and stirred for 16 hours.[8]

-

While the mixture is still warm, the contents are poured over a pad of Celite® (25 g) wetted with acetonitrile (70 mL) in a filter funnel.

-

The Celite® is washed with acetonitrile (300 mL) until the filtrate runs clear.

-

The filtrate is concentrated on a rotary evaporator (30 °C, 12 mmHg).

-

The resulting solid is dissolved in dichloromethane (B109758) (20 mL), transferred to a vial, and concentrated again.

-

The solid is broken up with a spatula and dried under high vacuum (0.1 mmHg) for 4 hours to yield [this compound]NiCl₂ as a fine dark green-black powder (1.10 g, 99% yield).[8]

Synthesis of Pd(this compound)Cl₂

This protocol outlines the preparation of the palladium(II) chloride complex.

Experimental Protocol:

-

To a dry flask, add [Pd(π-cinnamyl)Cl]₂ (518.3 mg, 1 mmol) and this compound (2.4077 g, 2 mmol).

-

Add THF (50 mL) under a nitrogen atmosphere.

-

Stir the mixture at room temperature for 6 hours.

-

Remove the THF via evaporation.

-

Recrystallize the resulting solid from a mixture of CH₂Cl₂ and n-hexane to afford the purified Pd(this compound)Cl₂ complex.

Applications in Asymmetric Catalysis

This compound has demonstrated exceptional performance in a multitude of asymmetric reactions, consistently delivering high yields and enantioselectivities. Its applications span across catalysis with various metals, including ruthenium, palladium, rhodium, copper, and gold.

Ruthenium-Catalyzed Asymmetric Hydrogenation

Complexes of this compound with ruthenium are highly effective for the asymmetric hydrogenation of a wide array of substrates, including ketones and olefins. The bulky ligand structure creates a well-defined chiral pocket that directs the approach of hydrogen to the substrate with high facial selectivity.

Ru-Catalyzed Asymmetric Hydrogenation of Pyridine-Pyrroline Trisubstituted Alkenes:

A study on the asymmetric hydrogenation of pyridine-pyrroline trisubstituted alkenes using a Ru-DTBM-segphos catalyst revealed high efficiency and enantioselectivity.[9][10] Kinetic, spectroscopic, and computational studies suggest that the addition of H₂ is the rate-determining step, while alkene insertion is the enantio-determining step.[9][10]

| Substrate | Product | Catalyst Loading (mol%) | Yield (%) | ee (%) |

| Pyridine-pyrroline trisubstituted alkenes | Chiral pyridine-pyrrolidine derivatives | 2 | High | up to 96 |

Experimental Protocol: General Procedure for Ru-Catalyzed Asymmetric Hydrogenation of 2-Pyridyl-Substituted Alkenes

-

In a glovebox, a high-pressure reactor is charged with the Ru-DTBM-segphos catalyst (2 mol%).

-

The pyridine-pyrroline trisubstituted alkene substrate is added.

-

Methanol is added as the solvent.

-

The reactor is sealed, removed from the glovebox, and purged with hydrogen gas.

-

The reaction is pressurized with hydrogen and stirred at the appropriate temperature and time.

-

Upon completion, the reactor is depressurized, and the product is isolated and purified.

Workflow for Ruthenium-Catalyzed Asymmetric Hydrogenation

Caption: General workflow for Ru-catalyzed asymmetric hydrogenation.

Palladium-Catalyzed Kinetic Resolution

The palladium complex of this compound is an excellent pre-catalyst for the kinetic resolution of tertiary propargylic alcohols.[11] This method allows for the synthesis of both optically active tertiary propargylic alcohols and tetrasubstituted 2,3-allenoic acids with high enantioselectivities.[11]

Kinetic Resolution of Tertiary Propargylic Alcohols:

| Substrate | Product | Catalyst | Yield (%) | ee (%) |

| Racemic tertiary propargylic alcohols | Chiral tertiary propargylic alcohols and 2,3-allenoic acids | Pd(this compound)Cl₂ | Good | Excellent |

Experimental Protocol: Pd-Catalyzed Kinetic Resolution of Tertiary Propargylic Alcohols

-

In a Schlenk tube, combine the racemic tertiary propargylic alcohol, Pd(this compound)Cl₂, and a suitable solvent.

-

The reaction is carried out under a carbon monoxide atmosphere.

-

The mixture is stirred at a specific temperature for a designated time.

-

The reaction is quenched, and the products (the unreacted alcohol and the allenoic acid) are separated and purified.

Catalytic Cycle for Palladium-Catalyzed Kinetic Resolution

Caption: Proposed catalytic cycle for Pd-catalyzed kinetic resolution.

Rhodium-Catalyzed Asymmetric C-H Activation

This compound has been successfully employed in rhodium-catalyzed enantioselective C-H activation reactions. For instance, it has been used in the enantioselective silylation of cyclopropyl (B3062369) C-H bonds, yielding products with high enantiomeric excess. The bulky nature of the ligand is critical for achieving both high reactivity and selectivity in these transformations.

Copper-Catalyzed Asymmetric Reactions

In combination with copper salts, this compound catalyzes a variety of asymmetric transformations, including conjugate additions and hydrosilylations, with excellent enantioselectivities.

Substrate Scope of Copper-Catalyzed Hydroaminocarbonylation of Alkenes:

| Alkene Substrate | Amine Source | Catalyst System | Yield (%) | ee (%) |

| Various unactivated alkenes | O-Benzoyl-N,N-dibenzylhydroxylamine | Cu(OAc)₂ / (R)‐DTBM‐Segphos | Varies | Varies |

Gold-Catalyzed Asymmetric Reactions

This compound has also found utility in gold-catalyzed asymmetric reactions, such as the cyclopropanation of propargyl esters.

Conclusion

This compound is a privileged chiral ligand that has proven to be indispensable in the field of asymmetric catalysis. Its robust structure and unique electronic properties enable a wide range of transition metal-catalyzed reactions to proceed with exceptional levels of enantioselectivity and efficiency. The detailed protocols and comprehensive data presented in this guide underscore its versatility and reliability, making it a valuable tool for researchers and professionals in academia and the pharmaceutical industry. The continued exploration of its catalytic potential promises to unlock new and efficient pathways for the synthesis of complex chiral molecules.

References

- 1. Copper-Catalyzed Regiodivergent Asymmetric Difunctionalization of Terminal Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ruthenium Complex Catalysts for Asymmetric Hydrogenation o… [cymitquimica.com]

- 3. echemi.com [echemi.com]

- 4. Mechanistic Studies of Copper-Catalyzed Asymmetric Hydroboration of Alkenes [escholarship.org]

- 5. Asymmetric synthesis of γ-chiral borylalkanes via sequential reduction/hydroboration using a single copper catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ru-Catalyzed Enantioselective Hydrogenation of 2-Pyridyl-Substituted Alkenes and Substrate-Mediated H/D Exchange - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. assets.takasago.com [assets.takasago.com]

- 8. researchgate.net [researchgate.net]

- 9. d-nb.info [d-nb.info]

- 10. (S)-(+)-5,5'-Bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole,min.98%(S)-DTBM-SEGPHOS Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. (S)-(+)-5,5'-Bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole,min.98%(S)-DTBM-SEGPHOS | 210169-40-7 [chemicalbook.com]

(R)-Dtbm-segphos: A Comprehensive Technical Guide

This guide provides an in-depth overview of the chiral ligand (R)-Dtbm-segphos, a cornerstone in modern asymmetric catalysis. Tailored for researchers, scientists, and professionals in drug development, this document details its physicochemical properties, experimental protocols for its application, and a visualization of its role in catalytic cycles.

Core Physicochemical Data

This compound, a highly effective chiral phosphine (B1218219) ligand, is instrumental in a variety of stereoselective transformations. Its bulky di-tert-butyl-methoxyphenyl groups create a unique steric and electronic environment, enabling high enantioselectivity in numerous catalytic reactions.

| Property | Value |

| Molecular Formula | C₇₄H₁₀₀O₈P₂ |

| Molecular Weight | 1179.53 g/mol |

| CAS Number | 566940-03-2 |

| Appearance | White to off-white powder |

Experimental Protocols

Detailed methodologies for the application of this compound in asymmetric synthesis are crucial for reproducible and optimized results. Below are two distinct experimental protocols demonstrating its use in the formation of a nickel complex and in copper-catalyzed asymmetric hydrosilylation.

Synthesis of [this compound]NiCl₂

This protocol, adapted from Organic Syntheses, describes the preparation of a nickel(II) chloride complex of this compound.

Materials:

-

This compound (1.00 g, 0.85 mmol, 1 equiv)

-

NiCl₂ (110 mg, 0.85 mmol, 1 equiv)

-

Acetonitrile (B52724) (15 mL)

-

Celite® (25 g)

Procedure:

-

An oven-dried 25 mL round-bottomed flask equipped with a magnetic stir bar is charged with this compound and NiCl₂.

-

Acetonitrile is added, and a reflux condenser is attached. The system is purged with N₂ for 5 minutes.

-

The mixture is heated at reflux for 16 hours.

-

A filter funnel with a Celite® pad is prepared and wetted with acetonitrile.

-

The warm reaction mixture is poured over the Celite®. The Celite® is then washed with acetonitrile until the filtrate is colorless.

-

The filtrate is concentrated on a rotary evaporator.

-

The resulting solid is further purified by column chromatography on silica (B1680970) gel using dichloromethane as the eluent.

-

The pure fractions are collected and concentrated to afford the product as a yellow solid.[1][2]

Asymmetric Hydrosilylation of a Ketone

This procedure, from a study on asymmetric hydrosilylations, illustrates the in situ generation of a copper hydride catalyst for the reduction of a ketone.

Materials:

-

CuCl (1.5 mg, 0.015 mmol, 1.0 mol %)

-

NaO-t-Bu (1.4 mg, 0.015 mmol, 1.0 mol %)

-

(R)-(-)-DTBM-SEGPHOS (0.88 mg, 7.5 x 10⁻⁴ mmol, 0.05 mol %)

-

Toluene (1.5 mL)

-

Polymethylhydrosiloxane (PMHS) (0.39 mL, 6.0 mmol, 4 equiv)

-

Methyl-4-oxo-4-phenylbutanoate (0.26 mL, 1.50 mmol)

-

t-BuOH (80 µL, 1.50 mmol)

-

THF (1.5 mL)

Procedure:

-

In a glovebox, a flame-dried 10 mL round-bottom flask is charged with CuCl, NaO-t-Bu, (R)-(-)-DTBM-SEGPHOS, and toluene. The mixture is stirred for 30 minutes at room temperature.

-

The mixture is cooled to -78 °C, and PMHS is added. The mixture is stirred for an additional 15 minutes.

-

In a separate flask, the ketone substrate, t-BuOH, and THF are combined and cooled to -78 °C.

-

The substrate solution is transferred to the catalyst mixture via cannula.

-

The reaction progress is monitored by TLC. Upon completion (approximately 2 hours), the reaction is quenched with 2.5 M aqueous KF and Et₂O and stirred for 3 hours.

-

The layers are separated, and the aqueous phase is extracted with Et₂O.

-

The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, and concentrated.

-

The crude product is purified by silica gel chromatography.[3]

Catalytic Pathway Visualization

The catalytic cycle of rhodium-catalyzed asymmetric hydrogenation using a chiral phosphine ligand like this compound is a well-established mechanism. The following diagram illustrates the key steps involved in this stereoselective transformation.

Caption: Catalytic cycle for Rh-catalyzed asymmetric hydrogenation.

References

The Core Mechanism of (R)-Dtbm-segphos in Asymmetric Catalysis: A Technical Guide

(R)-(-)-5,5'-Bis[di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole , more commonly known as (R)-Dtbm-segphos , is a highly effective and widely utilized chiral phosphine (B1218219) ligand in the field of asymmetric catalysis. Its remarkable performance stems from a unique combination of steric bulk and electron-richness, which allows for the creation of a well-defined and highly asymmetric chiral pocket around a metal center. This guide provides an in-depth analysis of the mechanism of action of this compound in several key catalytic transformations, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

The pronounced catalytic activity and enantioselectivity of this compound are attributed to its large steric hindrance and high electron density.[1] Mechanistic studies have revealed that the unique catalytic behaviors of its metal complexes are a result of an extensive network of weak, attractive interactions between the catalyst and the substrate within the transition states.[1][2] This intricate interplay of non-covalent interactions is crucial for stabilizing the desired transition state that leads to the major enantiomer of the product.

Key Applications and Mechanistic Insights

This compound has proven to be a versatile ligand for a variety of transition metal-catalyzed reactions, including hydrogenations, hydrosilylations, and kinetic resolutions. The following sections delve into the specifics of its mechanism in these transformations.

Rhodium-Catalyzed Asymmetric Hydrogenation

In Rh-catalyzed asymmetric hydrogenation, the this compound ligand forms a chiral complex with rhodium, which then coordinates to the prochiral substrate. The steric bulk of the di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino groups plays a pivotal role in directing the facial selectivity of hydrogen addition to the double bond.

A notable application is the asymmetric hydrogenation of prochiral (Z)-2-(2-oxo-2H-benzo[b][3][4]oxazin-3(4H)-ylidene)acetate esters to produce chiral dihydrobenzoxazinones, which are important motifs in biologically active molecules.[5]

Quantitative Data for Rh/(S)-DTBM-SegPhos-Catalyzed Asymmetric Hydrogenation [5]

| Substrate (R') | Conversion (%) | Yield (%) | ee (%) |

| Et | >99 | 93 | >99 |

| Me | >99 | 92 | >99 |

| n-Pr | >99 | 91 | >99 |

| i-Pr | >99 | 90 | >99 |

| t-Bu | 81 | 80 | 88 |

| Bn | >99 | 92 | >99 |

Experimental Protocol: General Procedure for Asymmetric Hydrogenation [5]

In an inert atmosphere glovebox, a glass vial equipped with a magnetic stir bar is charged with the substrate (0.10 mmol, 1.0 equiv), Rh(NBD)₂BF₄ (1.0 mol%), and (S)-DTBM-Segphos (1.1 mol%). Anhydrous dichloromethane (B109758) (1.0 mL) is added, and the vial is sealed and placed inside a high-pressure autoclave. The autoclave is purged with hydrogen gas three times before being pressurized to 40 atm. The reaction mixture is stirred at 50 °C for 24 hours. After cooling and careful pressure release, the conversion is determined by ¹H NMR analysis, and the enantiomeric excess is determined by HPLC analysis using a chiral stationary phase.

Catalytic Cycle for Rh-Catalyzed Asymmetric Hydrogenation

Copper-Catalyzed Asymmetric Hydrosilylation

This compound, in combination with a copper source, forms a highly effective catalyst for the asymmetric hydrosilylation of prochiral ketones and imines. The in situ generated copper hydride species, ligated by the chiral phosphine, delivers the hydride to one enantiotopic face of the carbonyl or iminyl group with high selectivity.

This methodology has been applied to the synthesis of precursors for physiologically active compounds.[6]

Quantitative Data for this compound-CuH Catalyzed Asymmetric Hydrosilylation of Ketones

| Substrate | Product | Yield (%) | ee (%) |

| Methyl-4-oxo-4-phenylbutanoate | (R)-methyl-4-hydroxy-4-phenylbutanoate | 92 | 97.5 |

| 1-(4-fluorophenyl)ethan-1-one | (R)-1-(4-fluorophenyl)ethan-1-ol | 95 | 92.4 |

| 1-acetonaphthone | (R)-1-(naphthalen-1-yl)ethan-1-ol | 88 | 91.1 |

| 3-chloropropiophenone | (R)-1-phenyl-3-chloropropan-1-ol | 98 | 92.0 |

Experimental Protocol: Representative Procedure for Asymmetric Hydrosilylation [3]

To a flame-dried 10 mL round-bottom flask purged with argon in a glovebox, CuCl (1.5 mg, 0.015 mmol, 1.0 mol%), NaO-t-Bu (1.4 mg, 0.015 mmol, 1.0 mol%), and (R)-(-)-DTBM-SEGPHOS (0.88 mg, 7.5 x 10⁻⁴ mmol, 0.05 mol%) are added, followed by 1.5 mL of toluene (B28343) at room temperature. The mixture is stirred for 30 minutes before being cooled to -78 °C. Polymethylhydrosiloxane (PMHS) (0.39 mL, 6.0 mmol, 4 equiv) is added, and the mixture is stirred for 15 minutes. In a separate flask, the ketone substrate (1.50 mmol) and t-BuOH (80 µL, 1.50 mmol) in THF (1.5 mL) are prepared under argon and cooled to -78 °C. This solution is then transferred via cannula to the catalyst mixture. The reaction is monitored by TLC. Upon completion, the reaction is quenched with 2.5 M aqueous KF (10 mL) and Et₂O (10 mL) and stirred for 3 hours. The layers are separated, and the aqueous phase is extracted with Et₂O. The combined organic extracts are dried, concentrated, and purified by silica (B1680970) gel chromatography.

Catalytic Cycle for CuH-Catalyzed Asymmetric Hydrosilylation

Palladium-Catalyzed Kinetic Resolution of Tertiary Propargylic Alcohols

This compound is also instrumental in palladium-catalyzed kinetic resolutions. In the carboxylation of tertiary propargylic alcohols, the Pd(this compound)Cl₂ pre-catalyst facilitates the selective reaction of one enantiomer of the racemic alcohol, allowing for the separation of the unreacted, enantioenriched alcohol and the optically active allenoic acid product.[4][7]

Quantitative Data for Pd(this compound)Cl₂-Catalyzed Kinetic Resolution [4]

| Substrate (Ar) | Yield of (S)-alcohol (%) | ee of (S)-alcohol (%) | Yield of (R)-allenoic acid (%) | ee of (R)-allenoic acid (%) |

| Ph | 46 | 98 | 45 | 91 |

| 4-MeC₆H₄ | 45 | 99 | 48 | 92 |

| 4-MeOC₆H₄ | 42 | >99 | 51 | 93 |

| 4-FC₆H₄ | 44 | 97 | 47 | 90 |

| 4-ClC₆H₄ | 40 | 96 | 52 | 89 |

| 2-Naphthyl | 33 | 91 | 58 | 85 |

Experimental Protocol: General Procedure for Kinetic Resolution [4]

In a Schlenk tube, Pd(this compound)Cl₂ (5 mol%) and the racemic tertiary propargylic alcohol (1.0 equiv) are dissolved in an appropriate solvent. An additive, such as (PhO)₂POOH (10 mol%), is added. The tube is then charged with CO (1 atm), and the reaction mixture is stirred at a specified temperature (e.g., 20 °C) for a designated time (e.g., 36 hours). The progress of the reaction is monitored by TLC. Upon completion, the mixture is concentrated and purified by column chromatography to separate the enantioenriched alcohol and the allenoic acid product.

Proposed Mechanistic Pathway for Kinetic Resolution

Conclusion

The efficacy of this compound as a chiral ligand is a testament to the power of rational ligand design in asymmetric catalysis. Its bulky and electron-donating nature creates a unique chiral environment that allows for precise stereochemical control in a variety of metal-catalyzed reactions. The mechanism of action, fundamentally rooted in the stabilization of specific transition states through a network of weak interactions, provides a clear framework for understanding its high enantioselectivity. The detailed protocols and quantitative data presented herein serve as a valuable resource for researchers and professionals in the field of drug development and fine chemical synthesis, enabling the practical application of this powerful catalytic tool.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 4. researchgate.net [researchgate.net]

- 5. Efficient access to chiral dihydrobenzoxazinones via Rh-catalyzed hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Applications of asymmetric hydrosilylations mediated by catalytic (DTBM-SEGPHOS)CuH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pd(this compound)Cl2-catalyzed kinetic resolution of tertiary propargylic alcohols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Chiral Phosphine Ligands for Asymmetric Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chiral phosphine (B1218219) ligands are a cornerstone of modern asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds that are crucial in the pharmaceutical, agrochemical, and fine chemical industries. Their remarkable ability to create a specific chiral environment around a metal center facilitates highly selective transformations, converting prochiral substrates into single-enantiomer products with exceptional efficiency. This technical guide provides a comprehensive overview of the core principles, key classes, and practical applications of chiral phosphine ligands in asymmetric synthesis.

Classification of Chiral Phosphine Ligands

Chiral phosphine ligands can be broadly categorized based on the location of the chiral element. This classification is fundamental to understanding their structure-activity relationships and for selecting the appropriate ligand for a specific chemical transformation.

P-Chiral Ligands: In this class, the phosphorus atom itself is the stereogenic center. These ligands, such as DIPAMP, were pivotal in the early development of asymmetric catalysis.[1][2][3] The synthesis of P-chiral ligands has been significantly advanced through the use of phosphine-borane intermediates.[1][2][4]

Backbone Chirality Ligands: This is the largest and most diverse class, where the chirality resides in the carbon backbone connecting the phosphine groups. This category can be further subdivided:

-

Axial Chirality: These ligands, exemplified by BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), possess a chiral axis due to restricted rotation around a single bond.

-

Central Chirality: Ligands like DuPhos feature stereogenic carbon atoms within the backbone.

-

Planar Chirality: Ferrocene-based ligands, such as Josiphos, derive their chirality from the planar arrangement of substituents on the cyclopentadienyl (B1206354) rings.

Performance Data in Asymmetric Catalysis

The efficacy of a chiral phosphine ligand is quantified by its performance in catalytic reactions, primarily focusing on enantiomeric excess (ee), turnover number (TON), and turnover frequency (TOF). Below are tables summarizing the performance of key chiral phosphine ligands in two of the most important asymmetric transformations: hydrogenation and allylic alkylation.

Asymmetric Hydrogenation

Asymmetric hydrogenation is a fundamental and atom-economical method for the synthesis of chiral compounds, particularly amino acids, and has seen widespread industrial application.[5][6]

| Ligand | Metal | Substrate | Product ee (%) | TON | TOF (h⁻¹) |

| (S,S)-DIPAMP | Rh | Methyl-(Z)-α-acetamidocinnamate | 96 | - | - |

| (R)-BINAP | Ru | Methyl acetoacetate | >99 | 100,000 | - |

| (R,R)-Me-DuPhos | Rh | Methyl (Z)-α-acetamidocinnamate | >99 | 50,000 | >5,000 |

| (R,R)-Et-DuPhos | Rh | Methyl (Z)-α-acetamidoacrylate | 99 | 1,000 | - |

| Josiphos SL-J001-1 | Rh | Dimethyl itaconate | >99 | - | - |

| (S,S)-TangPhos | Rh | Methyl (Z)-β-(acetylamino)acrylate | >99 | 1,000 | - |

Data compiled from various sources. TON and TOF values are highly dependent on specific reaction conditions.

Asymmetric Allylic Alkylation

Palladium-catalyzed asymmetric allylic alkylation is a powerful tool for the stereoselective formation of C-C and C-heteroatom bonds.[7][8]

| Ligand | Metal | Substrate | Nucleophile | Product ee (%) | Yield (%) |

| (R,R)-Trost Ligand | Pd | rac-1,3-Diphenyl-2-propenyl acetate | Dimethyl malonate | >99 | 98 |

| (R)-BINAP | Pd | rac-1,3-Diphenyl-2-propenyl acetate | Dimethyl malonate | 88 | 95 |

| (S)-t-Bu-PHOX | Pd | rac-1,3-Diphenyl-2-propenyl acetate | Dimethyl malonate | 99 | 96 |

Data compiled from various sources.[7]

Experimental Protocols

This section provides detailed methodologies for the synthesis of key chiral phosphine ligands.

Synthesis of (S)-BINAP

The synthesis of (S)-BINAP typically starts from commercially available (S)-BINOL.

Step 1: Synthesis of (S)-BINOL ditriflate

-

To a solution of (S)-BINOL (1 equivalent) in dichloromethane (B109758) at 0 °C, add pyridine (B92270) (3 equivalents).

-

Slowly add trifluoromethanesulfonic anhydride (B1165640) (2.3 equivalents) to the solution while maintaining the temperature at 0 °C.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Quench the reaction with saturated aqueous sodium bicarbonate and extract the product with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (B86663), and concentrate under reduced pressure to afford the crude ditriflate, which can be used in the next step without further purification.

Step 2: Nickel-catalyzed phosphinylation

-

In a glovebox, to a solution of nickel(II) chloride (0.1 equivalents) and 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) (0.1 equivalents) in degassed N,N-dimethylformamide (DMF), add diphenylphosphine (B32561) (0.6 equivalents).

-

Heat the resulting solution to 100 °C for 30 minutes.

-

Add a solution of (S)-BINOL ditriflate (1 equivalent) and 1,4-diazabicyclo[2.2.2]octane (DABCO) (2.2 equivalents) in DMF to the catalyst mixture.

-

Heat the reaction at 100 °C for 2-3 days until the ditriflate is consumed (monitored by TLC or HPLC).

-

Cool the reaction mixture and precipitate the product by adding methanol.

-

Collect the solid by filtration, wash with methanol, and dry under vacuum to yield (S)-BINAP.[9]

Synthesis of (S,S)-Ethyl-DuPhos

The synthesis of DuPhos ligands starts from a chiral diol.

Step 1: Synthesis of (2R,5R)-2,5-hexanediol cyclic sulfate

-

To a solution of (2R,5R)-2,5-hexanediol (1 equivalent) in carbon tetrachloride at 0 °C, add thionyl chloride (1.1 equivalents) dropwise.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude cyclic sulfite (B76179).

-

Dissolve the crude sulfite in a mixture of acetonitrile, carbon tetrachloride, and water.

-

Add a catalytic amount of ruthenium(III) chloride hydrate (B1144303) and sodium periodate (B1199274) (2.2 equivalents).

-

Stir the reaction vigorously at room temperature for 2 hours.

-

Partition the mixture between diethyl ether and water.

-

Wash the organic layer with brine, dry over magnesium sulfate, and concentrate to give the cyclic sulfate.

Step 2: Synthesis of (S,S)-Ethyl-DuPhos

-

Prepare a solution of 1,2-bis(phosphino)benzene (B50889) by reacting 1,2-dichlorobenzene (B45396) with two equivalents of lithium diphenylphosphide.

-

To this solution at -78 °C, add two equivalents of n-butyllithium to generate the dilithio-bis(phosphino)benzene species.

-

Add a solution of (2R,5R)-2,5-hexanediol cyclic sulfate (2 equivalents) in THF to the dilithio species at -78 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with degassed methanol.

-

Remove the solvent under reduced pressure and extract the residue with diethyl ether.

-

Filter the organic extracts through a plug of silica (B1680970) gel and concentrate to give the crude (S,S)-Ethyl-DuPhos. Further purification can be achieved by recrystallization from methanol.[10]

Synthesis of Josiphos Ligands

Josiphos-type ligands are synthesized from enantiopure Ugi's amine, which is derived from ferrocene.[1][2]

Step 1: Synthesis of (R)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldimethylamine

-

To a solution of (R)-Ugi's amine (1 equivalent) in diethyl ether at room temperature, add n-butyllithium (1.1 equivalents) and stir for 1.5 hours.

-

Cool the solution to -78 °C and add a solution of chlorodicyclohexylphosphine (B95532) (1.1 equivalents) in diethyl ether.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with water and extract the product with diethyl ether.

-

Dry the organic layer over sodium sulfate, concentrate, and purify by chromatography to give the aminophosphine (B1255530) intermediate.

Step 2: Synthesis of (R)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine (Josiphos)

-

To a solution of the aminophosphine intermediate (1 equivalent) in acetic acid, add diphenylphosphine (2 equivalents).

-

Heat the reaction mixture at 80 °C for 15 hours.

-

Cool the reaction, neutralize with aqueous sodium hydroxide, and extract the product with diethyl ether.

-

Dry the organic layer, concentrate, and purify by chromatography to afford the Josiphos ligand.[11]

Mechanism of Asymmetric Hydrogenation

The mechanism of rhodium-catalyzed asymmetric hydrogenation with chiral diphosphine ligands has been extensively studied. The generally accepted catalytic cycle involves the coordination of the prochiral olefin to the rhodium center, followed by oxidative addition of hydrogen, migratory insertion, and reductive elimination to yield the chiral product and regenerate the catalyst.[12]

The enantioselectivity of the reaction is determined by the relative energies of the diastereomeric intermediates formed upon coordination of the prochiral substrate to the chiral catalyst. The chiral ligand creates a sterically and electronically biased environment that favors the formation of one diastereomer over the other, leading to the preferential formation of one enantiomer of the product.

Conclusion

Chiral phosphine ligands have revolutionized the field of asymmetric synthesis, providing access to a vast array of enantiomerically pure compounds. The continuous development of novel ligand architectures with improved activity and selectivity remains a vibrant area of research. For professionals in drug development and other scientific disciplines, a deep understanding of the principles and applications of these ligands is essential for the efficient and stereocontrolled synthesis of complex chiral molecules. The data and protocols presented in this guide offer a solid foundation for the practical application of chiral phosphine ligands in asymmetric catalysis.

References

- 1. Simplified Synthesis of an Air-Stable Copper-Complexed Josiphos Ligand via Ugi’s Amine: Complete Preparation and Analysis from Ferrocene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. benchchem.com [benchchem.com]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. researchgate.net [researchgate.net]

- 6. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis of new derivatives of copper complexes of Josiphos family ligands for applications in asymmetric catalysis - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C4CY00180J [pubs.rsc.org]

- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

The Pivotal Role of Biaryl Phosphine Ligands in Modern Cross-Coupling Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of palladium-catalyzed cross-coupling reactions has revolutionized synthetic organic chemistry, providing powerful tools for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds. At the heart of these transformations lies the crucial role of the ancillary ligand, which modulates the reactivity, stability, and selectivity of the palladium catalyst. Among the most significant breakthroughs in ligand design has been the development of bulky, electron-rich biaryl phosphine (B1218219) ligands. These ligands have proven to be exceptionally effective in a wide range of cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, enabling the synthesis of complex molecules relevant to the pharmaceutical and materials science industries.[1][2][3] This in-depth technical guide provides a comprehensive overview of the core principles, applications, and experimental considerations of biaryl phosphine ligands in cross-coupling chemistry.

The Rise of Biaryl Phosphine Ligands: A Paradigm Shift in Catalysis

Traditional phosphine ligands, such as triphenylphosphine, often proved insufficient for challenging cross-coupling reactions, particularly those involving unreactive aryl chlorides or sterically hindered substrates. The development of biaryl phosphine ligands by the Buchwald and Hartwig groups in the late 1990s marked a paradigm shift.[2] These ligands are characterized by a biaryl backbone, which imparts significant steric bulk, and a phosphine moiety that is typically substituted with bulky alkyl groups (e.g., cyclohexyl, tert-butyl), enhancing its electron-donating ability.[4] This unique combination of steric and electronic properties is key to their success. The steric bulk promotes the formation of monoligated, highly reactive L1Pd(0) species, which are crucial for the initial oxidative addition step, even with challenging substrates like aryl chlorides.[3][5] Furthermore, the electron-rich nature of the phosphine facilitates this oxidative addition and can also accelerate the final reductive elimination step of the catalytic cycle.[4]

Key Classes of Biaryl Phosphine Ligands

A diverse array of biaryl phosphine ligands have been developed, each with unique structural features that can be tailored to specific applications. Some of the most widely used and commercially available ligands include:

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Known for its high activity in Suzuki-Miyaura couplings, particularly with aryl chlorides.[4] The methoxy (B1213986) groups on the biaryl backbone are thought to contribute to its enhanced catalytic performance.

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A highly versatile and robust ligand effective in a broad range of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and C-O couplings.[4]

-

BrettPhos (2-(Dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl): Exhibits excellent reactivity in C-N cross-coupling reactions, enabling the use of challenging aryl mesylates as coupling partners and facilitating the highly selective monoarylation of primary amines.[6]

-

RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Particularly effective in Negishi cross-coupling reactions involving organozincs and aryl halides.[4]

Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for the formation of biaryl and vinyl-aryl structures. The use of biaryl phosphine ligands has dramatically expanded the scope and efficiency of this reaction.

Catalytic Cycle of the Suzuki-Miyaura Coupling

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction facilitated by a biaryl phosphine ligand is depicted below. The cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Performance Data in Suzuki-Miyaura Coupling

The following table summarizes representative performance data for various biaryl phosphine ligands in the Suzuki-Miyaura coupling reaction.

| Ligand | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | Reference |

| SPhos | 4-Chlorotoluene | Phenylboronic acid | 0.05 | K3PO4 | Toluene | 100 | 1 | 98 | 1960 | [4] |

| XPhos | 4-Chloroanisole | Phenylboronic acid | 0.1 | K3PO4 | t-BuOH | 80 | 18 | 97 | 970 | [4] |

| RuPhos | 2-Chloropyridine | Phenylboronic acid | 1 | K3PO4 | Dioxane | 100 | 12 | 92 | 92 | [4] |

| Phobane Ligand 1 | 4-Bromotoluene | Phenylboronic acid | 1 (Pd), 2 (L) | KOH | THF | RT | 12 | >99 | >99 | [7][8] |

| Phobane Ligand 2 | 4-Bromotoluene | Phenylboronic acid | 1 (Pd), 2 (L) | KOH | THF | RT | 12 | 98 | 98 | [7][8] |

TON (Turnover Number) = Moles of product / Moles of catalyst

Buchwald-Hartwig Amination: A Revolution in C-N Bond Formation

The Buchwald-Hartwig amination has become an indispensable method for the synthesis of arylamines, which are prevalent in pharmaceuticals and other biologically active molecules. Biaryl phosphine ligands have been instrumental in expanding the scope of this reaction to include a wide variety of amines and aryl halides.

Catalytic Cycle of the Buchwald-Hartwig Amination

The catalytic cycle for the Buchwald-Hartwig amination is similar to that of the Suzuki-Miyaura coupling, with the key difference being the nucleophilic partner. The cycle is initiated by the oxidative addition of the aryl halide to the palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to furnish the arylamine product.

Performance Data in Buchwald-Hartwig Amination

The following table provides examples of the performance of biaryl phosphine ligands in the Buchwald-Hartwig amination.

| Ligand | Aryl Halide | Amine | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TOF (h⁻¹) | Reference |

| BrettPhos | 4-Chlorotoluene | Methylamine (2M in THF) | 0.1 | NaOt-Bu | Toluene | 100 | 17 | 98 | 57.6 | [6] |

| BrettPhos | 4-Chloroanisole | Aniline | 0.01 | NaOt-Bu | Toluene | 100 | 1 | 99 | 9900 | [6] |

| XPhos | 4-Chlorotoluene | Morpholine | 1.5 | NaOt-Bu | Toluene | 100 | 18 | 95 | 5.3 | [1] |

| Pd(I) dimer with L6 | 4-Bromotoluene | N-methylaniline | 1 | KOt-Bu | 1,4-Dioxane | 100 | 1 | >99 | >99 | [9] |

TOF (Turnover Frequency) = TON / Time

Experimental Protocols

Synthesis of a Representative Biaryl Phosphine Ligand: XPhos

The following is a general, illustrative procedure for the synthesis of XPhos, adapted from literature protocols.[1]

Materials:

-

2-Bromo-2',4',6'-triisopropylbiphenyl

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Methanol

-

Silica (B1680970) gel and Celite

-

Ethyl acetate

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-bromo-2',4',6'-triisopropylbiphenyl in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium dropwise to the cooled solution and stir for 45 minutes at -78 °C.

-

In a separate, flame-dried flask, prepare a solution of chlorodicyclohexylphosphine in anhydrous THF.

-

Add the chlorodicyclohexylphosphine solution dropwise to the reaction mixture at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of methanol.

-

Filter the mixture through a pad of silica gel topped with Celite, eluting with ethyl acetate.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude XPhos by flash column chromatography on silica gel.

General Protocol for Suzuki-Miyaura Coupling using a Biaryl Phosphine Ligand

This protocol is a general guideline for a Suzuki-Miyaura coupling reaction. Optimization of catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.

Materials:

-

Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

-

Biaryl phosphine ligand (e.g., SPhos, XPhos)

-

Aryl halide

-

Arylboronic acid

-

Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)

-

Anhydrous, degassed solvent (e.g., toluene, dioxane, THF)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst, the biaryl phosphine ligand, and the base.

-

Add the aryl halide and the arylboronic acid to the flask.

-

Add the anhydrous, degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature with stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization.

Experimental Workflow for Ligand Screening

The selection of the optimal ligand is critical for the success of a cross-coupling reaction. A systematic screening of a diverse set of ligands is often the most effective approach to identify the best catalyst system for a particular transformation.

Conclusion

Biaryl phosphine ligands have fundamentally transformed the landscape of palladium-catalyzed cross-coupling reactions. Their unique steric and electronic properties have enabled the development of highly active and versatile catalyst systems for the synthesis of a vast array of complex organic molecules. For researchers, scientists, and drug development professionals, a deep understanding of the principles governing the selection and application of these ligands is paramount for the successful design and execution of efficient and robust synthetic routes. The continued exploration of novel biaryl phosphine ligand architectures promises to further expand the capabilities of cross-coupling chemistry, paving the way for the discovery and development of new medicines and materials.

References

- 1. benchchem.com [benchchem.com]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Spectral Data Analysis of (R)-DTBM-SEGPHOS

Audience: Researchers, Scientists, and Drug Development Professionals